4-Phenylbenzylzincchloride
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Overview
Description
4-Phenylbenzylzincchloride is an organozinc compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a zinc atom bonded to a benzyl group and a phenyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbenzylzincchloride can be synthesized through the reaction of 4-phenylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as copper(I) chloride, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenylbenzylzincchloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzoic acids.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Benzyl alcohols and benzoic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Phenylbenzylzincchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenylbenzylzincchloride involves the formation of a reactive intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophiles and electrophiles present in the reaction mixture.
Comparison with Similar Compounds
4-Phenylbenzylzincchloride can be compared with other organozinc compounds, such as:
Phenylzinc chloride: Similar in reactivity but lacks the benzyl group.
Benzylzinc chloride: Similar in structure but lacks the phenyl group.
Diphenylzinc: Contains two phenyl groups but lacks the benzyl group.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H11ClZn |
---|---|
Molecular Weight |
268.1 g/mol |
IUPAC Name |
zinc;1-methanidyl-4-phenylbenzene;chloride |
InChI |
InChI=1S/C13H11.ClH.Zn/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
FVNBCZUWRZIUKW-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Cl-].[Zn+2] |
Origin of Product |
United States |
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